Superior Retention of High-Affinity Binding Following Destabilizing Structural Modification
A systematic structure-activity relationship (SAR) study demonstrated that while a single substitution of the native Arg9 residue with 2,4-diaminobutyric acid (Dab) in NT(8-13) can lead to a 'moderate loss in affinity,' a dual-substituted analog containing Dab9 alongside another modification (Hlys8) maintained 60% of the binding affinity of the unmodified parent peptide, NT(8-13) [1]. This makes it 'the most favored des-guanidinium-containing analog known' [1]. This finding highlights the critical role of the Dab9 substitution in preserving functional binding when the peptide backbone is modified for enhanced drug-like properties, a balance that many other single-site modifications fail to achieve.
| Evidence Dimension | Receptor Binding Affinity Retention (relative to NT(8-13)) |
|---|---|
| Target Compound Data | Retains 60% of NT(8-13) binding affinity |
| Comparator Or Baseline | Unmodified Neurotensin(8-13) |
| Quantified Difference | 60% retention |
| Conditions | Human neurotensin receptor 1 (hNTR1) radioligand binding assay |
Why This Matters
This data proves that the Dab9 substitution is not merely a structural change but a key functional enabler, allowing the compound to retain significant receptor affinity while overcoming the native peptide's instability.
- [1] Hasegawa, K., et al. (2002). Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. Chemical Biology & Drug Design, 59(2), 109-117. View Source
